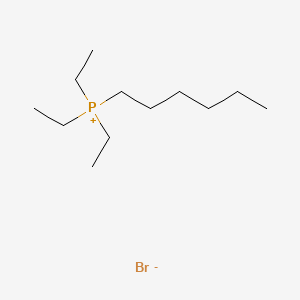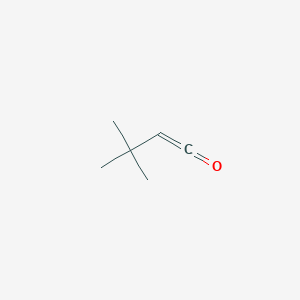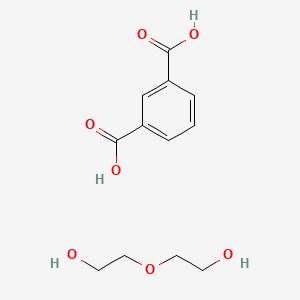
Gadolinium--rhodium (3/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium–rhodium (3/2) is a compound consisting of gadolinium and rhodium in a 3:2 ratio. Gadolinium is a rare earth metal known for its paramagnetic properties, while rhodium is a transition metal known for its catalytic properties. This compound is of interest due to its unique combination of magnetic and catalytic properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gadolinium–rhodium (3/2) typically involves the reduction of gadolinium and rhodium salts in a controlled environment. One common method is the co-precipitation of gadolinium and rhodium salts followed by reduction with hydrogen gas at elevated temperatures. The reaction conditions often include temperatures ranging from 500°C to 800°C and a hydrogen atmosphere to ensure complete reduction of the metal salts.
Industrial Production Methods
Industrial production of gadolinium–rhodium (3/2) involves similar methods but on a larger scale. The process includes the use of high-purity gadolinium and rhodium salts, precise control of reaction conditions, and advanced purification techniques to ensure the final product’s quality. The use of automated systems for temperature and atmosphere control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Gadolinium–rhodium (3/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxide and rhodium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen gas.
Substitution: The compound can undergo substitution reactions with other metal salts to form new compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed
Oxidation: Gadolinium oxide (Gd2O3) and rhodium oxide (Rh2O3).
Reduction: Metallic gadolinium and rhodium.
Substitution: Various metal-gadolinium or metal-rhodium compounds.
Scientific Research Applications
Gadolinium–rhodium (3/2) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique combination of magnetic and catalytic properties.
Biology: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Studied for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Used in the production of high-performance materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of gadolinium–rhodium (3/2) involves its interaction with molecular targets through its magnetic and catalytic properties. In MRI, gadolinium’s paramagnetic properties enhance the contrast of images by shortening the spin-lattice relaxation time (T1) of voxels in which it is present . In catalytic applications, rhodium’s ability to facilitate various chemical reactions, such as hydrogenation and oxidation, plays a crucial role.
Comparison with Similar Compounds
Similar Compounds
Gadolinium oxide (Gd2O3): Known for its use in MRI as a contrast agent.
Rhodium oxide (Rh2O3): Used as a catalyst in various chemical reactions.
Gadolinium chloride (GdCl3): Used in research and industrial applications for its magnetic properties.
Rhodium chloride (RhCl3): Known for its catalytic properties in organic synthesis.
Uniqueness
Gadolinium–rhodium (3/2) is unique due to its combination of gadolinium’s magnetic properties and rhodium’s catalytic properties. This combination makes it particularly useful in applications requiring both magnetic and catalytic functionalities, such as advanced imaging techniques and high-performance catalytic processes.
Properties
CAS No. |
59317-00-9 |
|---|---|
Molecular Formula |
Gd3Rh2 |
Molecular Weight |
677.6 g/mol |
IUPAC Name |
gadolinium;rhodium |
InChI |
InChI=1S/3Gd.2Rh |
InChI Key |
WMIOMLPDRZXXMF-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Gd].[Gd].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4,4-Dimethyl-1,3-oxazolidin-3-yl)methoxy]methanol](/img/structure/B14599373.png)

![1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole](/img/structure/B14599381.png)


![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)
![6-Methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14599414.png)



![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
